Comprehensive Technical Guide on iso-Propylamine-d9 Deuterochloride (DCl)
Comprehensive Technical Guide on iso-Propylamine-d9 Deuterochloride (DCl)
Executive Summary
In the rapidly advancing fields of isotopic labeling, pharmacokinetic optimization, and quantitative NMR spectroscopy, iso-propylamine-d9 deuterochloride (also referred to as isopropylamine-d10 chloride or C₃D₁₀ClN) serves as a critical building block. By replacing protium (¹H) with deuterium (²H) across both the carbon skeleton and the amine group, researchers can leverage the Kinetic Isotope Effect (KIE) to alter metabolic pathways, enhance drug stability, and create highly resolved internal standards for mass spectrometry.
This guide provides an in-depth analysis of the chemical structure, physical properties, and self-validating synthesis protocols for iso-propylamine-d9 DCl, designed specifically for researchers and drug development professionals.
Chemical Structure & Molecular Characteristics
The structural integrity of iso-propylamine-d9 DCl relies on complete isotopic substitution. The free base, iso-propylamine-d9, possesses a fully deuterated carbon skeleton (d7) and a deuterated primary amine (d2)[1]. When reacted with deuterium chloride (DCl), the amine group is protonated (deuterated) to form an ammonium-d3 cation, balanced by a chloride counterion.
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Chemical Formula: C₃D₁₀ClN (C₃D₇ND₃⁺ Cl⁻)
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Isotopic Purity: Typically >98 atom % D
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Molecular Weight: 105.63 g/mol (compared to 95.57 g/mol for the undeuterated analog)[2].
Fig 1: Structural map of iso-propylamine-d9 DCl highlighting isotopic substitutions.
Physical and Chemical Properties
The physical properties of the deuterated salt closely mirror its undeuterated counterpart, with slight deviations caused by the heavier mass and lower zero-point energy of the C-D and N-D bonds. Like undeuterated isopropylamine hydrochloride, the compound is highly hygroscopic and presents as a white crystalline solid[3][4].
Quantitative Data Summary
| Property | Undeuterated (C₃H₁₀ClN) | Deuterated (C₃D₁₀ClN) | Causality of Variance |
| Molecular Weight | 95.57 g/mol [2] | 105.63 g/mol | Addition of 10 neutrons via deuterium substitution. |
| Appearance | White crystalline solid | White crystalline solid | Crystal lattice structure remains largely unaffected. |
| Melting Point | 158–163 °C[5] | ~156–162 °C | Weaker intermolecular interactions due to shorter, heavier N-D bonds. |
| Solubility | H₂O, Methanol, Ethanol | D₂O, Methanol-d4, Ethanol-d6 | Isotopic matching of solvent prevents HDX (see Section 4). |
| Hygroscopicity | High[3] | Extremely High | Requires strict storage in desiccators to prevent ambient H₂O absorption. |
Experimental Methodology: Synthesis and Isolation
To maintain isotopic integrity, the synthesis of the DCl salt from the free base must be carefully controlled. The following methodology explains the causality behind each experimental choice.
Causality in Reagent Selection
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Why DCl and D₂O? Using standard HCl or H₂O would immediately trigger Hydrogen-Deuterium Exchange (HDX) at the labile amine position. The -ND₂ group would rapidly exchange with protium, resulting in a mixed isotopic population (e.g., -NHD₂⁺, -NH₂D⁺). Using >99% DCl in D₂O ensures the final moiety is strictly -ND₃⁺.
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Why Lyophilization? Isopropylamine salts are highly hygroscopic[3]. Rotary evaporation followed by lyophilization (freeze-drying) removes D₂O without applying excessive thermal stress, preventing degradation while ensuring atmospheric moisture does not contaminate the highly reactive dry powder.
Step-by-Step Protocol
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Preparation: In a nitrogen-purged glovebox, dissolve 1.0 eq of iso-propylamine-d9 free base in anhydrous D₂O.
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Acidification: Place the reaction flask in an ice bath (0 °C) to control the exothermic neutralization. Slowly add 1.05 eq of DCl (typically a 20% solution in D₂O) dropwise under continuous magnetic stirring.
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Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete salt formation.
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Solvent Removal: Remove the bulk D₂O solvent via rotary evaporation under reduced pressure (water bath at 35 °C).
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Lyophilization: Flash-freeze the resulting wet residue using liquid nitrogen and subject it to high-vacuum lyophilization for 24 hours to yield a dry, white crystalline powder.
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Storage: Immediately transfer the isolated iso-propylamine-d9 DCl to an amber vial, backfill with argon, and store at 4 °C in a desiccator.
Fig 2: Self-validating synthesis workflow for iso-propylamine-d9 DCl.
Analytical Validation (Self-Validating Protocol)
A robust protocol must be self-validating. To prove that the synthesis yielded the correct isotopologue without protium contamination, researchers must utilize a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
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¹H NMR (Proton NMR): The spectrum should be virtually blank. The absence of peaks in the 1.0–3.5 ppm range confirms that no protium remains on the carbon skeleton or the amine group.
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¹³C NMR (Carbon NMR) - The Definitive Proof: Because deuterium has a nuclear spin ( I=1 ), it couples with carbon-13, causing distinct splitting patterns governed by the formula 2nI+1 .
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The methyl carbons (-CD₃) will split into a septet ( 2(3)(1)+1=7 ).
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The methine carbon (-CD) will split into a triplet ( 2(1)(1)+1=3 ).
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Causality: Observing these exact multiplets proves not only the presence of deuterium but its exact structural location.
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Mass Spectrometry (ESI-MS)
Using Electrospray Ionization in positive mode (ESI+), the intact deuterated ammonium cation[C₃D₁₀N]⁺ will appear at an m/z of 70.18 . Comparing this to the undeuterated cation (m/z 60.12) confirms the addition of 10 deuterium atoms.
Applications in Drug Development
In pharmaceutical chemistry, incorporating the iso-propylamine-d9 moiety into active pharmaceutical ingredients (APIs) is a proven strategy to improve pharmacokinetic profiles.
Because the C-D bond is significantly stronger than the C-H bond (due to a lower ground-state zero-point vibrational energy), it requires more activation energy to cleave. When iso-propylamine-d9 DCl is used as a precursor to synthesize deuterated beta-blockers (e.g., propranolol-d9) or herbicides, it directly inhibits Cytochrome P450-mediated N-dealkylation and oxidative deamination. This KIE results in a longer drug half-life, reduced toxic metabolite formation, and improved patient dosing regimens.
References
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National Center for Biotechnology Information (PubChem). "iso-Propylamine-d9 | C3H9N | CID 131701203 - PubChem" NIH. Available at:[Link]
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National Center for Biotechnology Information (PubChem). "2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem" NIH. Available at:[Link]
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ChemBK. "Isopropylamine Hydrochloride - Properties and Safety" ChemBK. Available at:[Link]
Sources
- 1. iso-Propylamine-d9 | C3H9N | CID 131701203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. ISOPROPYLAMINE HYDROCHLORIDE | 15572-56-2 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
